molecular formula C28H20N2O6 B416973 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

Cat. No.: B416973
M. Wt: 480.5g/mol
InChI Key: HUWTXKIUBZWFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenoxy and isoindole-dione groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and isoindole-dione moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and isoindole-dione groups can interact with enzymes and receptors, modulating their activity. For instance, the nitro group may undergo reduction to form reactive intermediates that can bind to cellular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione stands out due to its combination of phenoxy and isoindole-dione groups, which impart unique chemical reactivity and potential biological activities. Its nitro group also provides additional functionality for further chemical modifications.

Properties

Molecular Formula

C28H20N2O6

Molecular Weight

480.5g/mol

IUPAC Name

2-[4-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)35-21-10-7-19(8-11-21)29-27(31)25-13-12-24(16-26(25)28(29)32)36-22-5-3-4-20(15-22)30(33)34/h3-16H,1-2H3

InChI Key

HUWTXKIUBZWFLS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C

Origin of Product

United States

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